molecular formula C16H18N2O3S2 B2680917 Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate CAS No. 540760-15-4

Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate

Cat. No.: B2680917
CAS No.: 540760-15-4
M. Wt: 350.45
InChI Key: KXUBPTLNPFBXJM-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its complex structure, which includes an ethyl ester group, a thiazole ring, and a p-tolylthioacetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the p-Tolylthioacetamido Group: This step involves the reaction of the thiazole intermediate with p-tolylthioacetic acid or its derivatives under amide formation conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of thiazole derivatives.

    Pharmaceuticals: The compound can be a lead molecule for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the p-tolylthioacetamido group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methylthiazole-5-carboxylate: Similar structure but with an amino group instead of the p-tolylthioacetamido group.

    4-Methyl-2-(2-(phenylthio)acetamido)thiazole-5-carboxylate: Similar structure but with a phenylthio group instead of the p-tolylthio group.

Uniqueness

Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate is unique due to the presence of the p-tolylthioacetamido group, which can significantly influence its biological activity and physicochemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-4-21-15(20)14-11(3)17-16(23-14)18-13(19)9-22-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUBPTLNPFBXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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